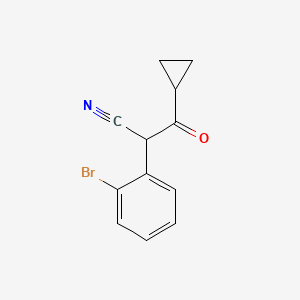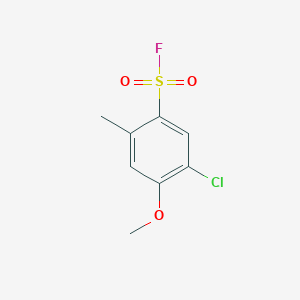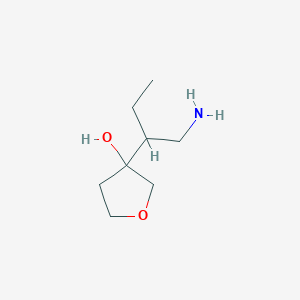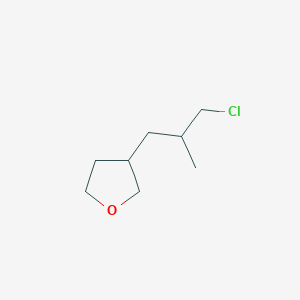
3-(3-Chloro-2-methylpropyl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-2-methylpropyl)oxolane is an organic compound with the molecular formula C8H15ClO It belongs to the class of oxolanes, which are five-membered ring compounds containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chloro-2-methylpropyl)oxolane typically involves the reaction of 3-chloro-2-methylpropyl alcohol with tetrahydrofuran in the presence of an acid catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the oxolane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-Chloro-2-methylpropyl)oxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives, while reduction can produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-2-methylpropyl)oxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which 3-(3-Chloro-2-methylpropyl)oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its application, whether in biochemical studies or industrial processes.
Vergleich Mit ähnlichen Verbindungen
2-Methyloxolane: Another oxolane derivative with similar properties but different substitution patterns.
3-Chloro-2-methyl-1-propene: A related compound with a similar chlorinated structure but different reactivity due to the presence of a double bond.
Uniqueness: 3-(3-Chloro-2-methylpropyl)oxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C8H15ClO |
|---|---|
Molekulargewicht |
162.66 g/mol |
IUPAC-Name |
3-(3-chloro-2-methylpropyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c1-7(5-9)4-8-2-3-10-6-8/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
GYNMBLQYVXRSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCOC1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


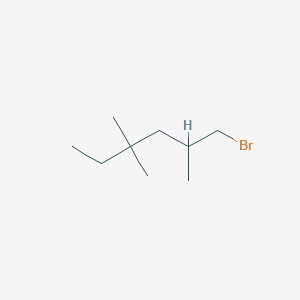
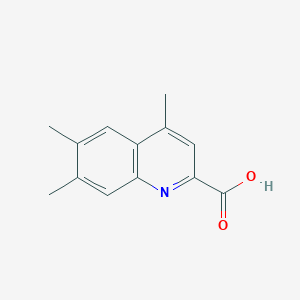
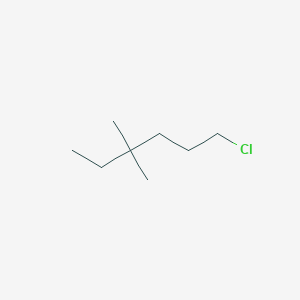
![2-([1-(Chloromethyl)cyclopropyl]methyl)thiophene](/img/structure/B13197057.png)
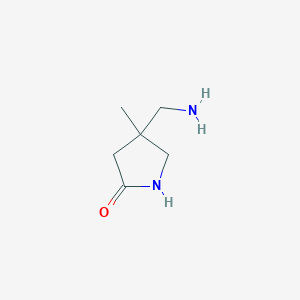


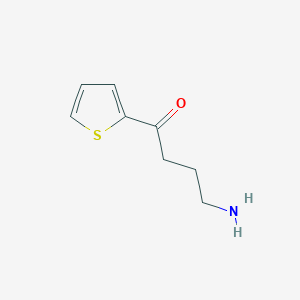
methanol](/img/structure/B13197082.png)
![Methyl 3-[(2-aminoethyl)sulfanyl]propanoate](/img/structure/B13197093.png)
![3-(Bromomethyl)-2-oxa-8-azaspiro[4.5]decane](/img/structure/B13197104.png)
